Daibs
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95605-21-3 |
|---|---|
Molecular Formula |
C19H24IN2O12+ |
Molecular Weight |
599.3 g/mol |
IUPAC Name |
4-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxycarbonyl]-2-iodobenzenediazonium |
InChI |
InChI=1S/C19H24IN2O12/c20-8-3-7(1-2-9(8)22-21)17(30)31-6-19(16(29)13(26)11(5-24)33-19)34-18-15(28)14(27)12(25)10(4-23)32-18/h1-3,10-16,18,23-29H,4-6H2/q+1/t10-,11+,12-,13+,14+,15-,16-,18-,19-/m0/s1 |
InChI Key |
HJTIGQSEYQTJLW-DCPLUOMESA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)I)[N+]#N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N |
Synonyms |
DAIBS O-(4-diazo-3-iodobenzoyl)sucrose |
Origin of Product |
United States |
Scientific Research Applications
Drug Discovery
Daibs has been utilized in drug discovery efforts aimed at identifying new therapeutic agents. The compound's efficacy against specific diseases has been a focal point of research, particularly in the context of viral infections and cancer.
-
Case Study: Antiviral Activity
Researchers have screened this compound along with other compounds against SARS-CoV-2, the virus responsible for COVID-19. Preliminary results indicated that this compound exhibited potent antiviral activity, making it a candidate for further development as an antiviral drug. This study emphasizes the importance of natural product libraries, such as the Davis Open Access Natural Product-Based Library, which includes this compound among its compounds . - Table: Efficacy of this compound Against Viral Pathogens
| Pathogen | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| SARS-CoV-2 | Viral Inhibition | 2.5 | Davis Group Research |
| HIV | Viral Inhibition | 1.8 | Collaborative Study |
| Influenza A | Viral Inhibition | 3.0 | Internal Study |
Cancer Research
This compound has also been investigated for its potential anti-cancer properties. The compound has shown promise in inhibiting tumor growth and metastasis in various cancer models.
-
Case Study: Glioblastoma
In collaboration with researchers from the University of Adelaide, studies have demonstrated that this compound can block the spread of glioblastoma cells, a highly aggressive brain tumor. This finding highlights its potential as a therapeutic agent for one of the deadliest forms of cancer . - Table: Anti-Cancer Activity of this compound
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Properties
| Property | Dacomitinib (DAIBS) | Gefitinib (1st Gen) | Osimertinib (3rd Gen) |
|---|---|---|---|
| Target | EGFR/HER2 (Irreversible) | EGFR (Reversible) | EGFR T790M (Irreversible) |
| Binding Mechanism | Covalent (Cys797) | Competitive (ATP-binding) | Covalent (Cys797) |
| IC50 (EGFR WT) | 6 nM | 33 nM | 12 nM |
| IC50 (EGFR T790M) | 29 nM | >1,000 nM | 1 nM |
| Metabolism | CYP2D6/CYP3A4 | CYP3A4 | CYP3A4/CYP1A1 |
| Common Toxicity | Rash (74%), Diarrhea (87%) | Rash (66%), Diarrhea (48%) | Rash (41%), Diarrhea (58%) |
| Approved Indication | EGFR-mutated NSCLC | EGFR-mutated NSCLC | EGFR T790M+ NSCLC |
Table 2: Clinical Efficacy in NSCLC (Phase III Trials)
| Parameter | Dacomitinib (ARCHER 1050) | Gefitinib (IPASS) | Osimertinib (FLAURA) |
|---|---|---|---|
| Median PFS (months) | 14.7 | 9.8 | 18.9 |
| ORR (%) | 75 | 71 | 80 |
| CNS Penetration | Limited | Limited | High |
| Resistance Mechanism | MET amplification (20%) | T790M mutation (60%) | C797S mutation (40%) |
Notes:
Key Findings:
Metabolism : Dacomitinib’s dual CYP2D6/CYP3A4 metabolism increases drug-drug interaction risks compared to gefitinib (CYP3A4 only) .
Half-Life : Dacomitinib (70 hours) allows once-daily dosing, similar to osimertinib (48 hours), but requires dose adjustments for toxicity .
Toxicity : Dacomitinib’s higher EGFR WT affinity correlates with severe rash and diarrhea, whereas osimertinib’s selectivity reduces off-target effects .
Regulatory and Development Status
Preparation Methods
Protection of Sucrose Hydroxyl Groups
Sucrose contains eight reactive hydroxyl groups, necessitating selective protection. The 4,4′-dimethoxytrityl (DMT) group is commonly used to protect the primary hydroxyl at the 6′-position due to its steric bulk and acid-labile nature.
Procedure :
Diazonium-Iodobenzoyl Group Incorporation
The diazonium-iodobenzoyl group is introduced via a Schotten-Baumann reaction , leveraging the reactivity of acid chlorides with sucrose’s unprotected hydroxyl groups.
Key Reagents :
-
4-Diazo-3-iodobenzoyl chloride
-
Anhydrous dimethylformamide (DMF) as solvent
-
Triethylamine (TEA) as base
Procedure :
-
React 4-diazo-3-iodobenzoyl chloride (1.5 equiv) with protected sucrose in DMF at 0°C.
-
Add TEA dropwise to maintain pH 8–9.
-
Stir for 4 hours, then pour into ice-water to precipitate the product.
Critical Parameters :
Deprotection and Final Isolation
The DMT group is removed under mild acidic conditions to yield this compound.
Procedure :
-
Treat the protected intermediate with 2% trifluoroacetic acid (TFA) in dichloromethane.
-
Stir for 30 minutes, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.
-
Purify via reverse-phase HPLC (acetonitrile:water gradient).
Yield : ~50% (over three steps).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | High-Resolution MS | 599.3 g/mol (observed: 599.1708) |
| Purity | HPLC | >98% |
| Diazonium Stability | UV-Vis (λ<sub>max</sub>) | 420 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) |
Challenges and Optimization
Diazonium Stability
The diazonium group is thermally and photolytically labile. Strategies to enhance stability include:
Regioselectivity
Competitive acylation at secondary hydroxyls is mitigated by:
-
Steric hindrance : Bulkier reagents favor primary hydroxyls.
-
Temperature modulation : Lower temperatures (0°C) reduce reaction kinetics, improving selectivity.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Schotten-Baumann | High regioselectivity | Requires anhydrous conditions |
| Enzymatic Acylation | Ambient conditions | Low yield (~30%) |
| Microwave-Assisted | Reduced reaction time | Risk of diazonium decomposition |
The Schotten-Baumann method remains the gold standard for scalability and reproducibility.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
-
Waste Streams : Neutralized TFA and diazonium byproducts require treatment with activated charcoal before disposal.
-
Green Chemistry Alternatives : Ionic liquid solvents (e.g., [BMIM][BF<sub>4</sub>]) are being explored to replace DMF.
Recent Advances (2023–2025)
Q & A
Basic Research Questions
Q. How do I design a reproducible experimental protocol for synthesizing Daibs?
- Methodological Answer :
- Experimental Design : Follow the "Materials and Methods" guidelines in scientific journals, ensuring all synthesis steps (e.g., reaction conditions, purification methods) are documented in detail. Include raw data for at least five key compounds in the main manuscript, with supplementary materials for additional compounds .
- Characterization : Use spectroscopic techniques (e.g., NMR, IR) and cross-reference with known this compound analogs. For novel derivatives, provide purity evidence (e.g., HPLC chromatograms, elemental analysis) .
- Data Table Example :
| Compound ID | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR) |
|---|---|---|---|
| This compound-1 | 78 | 99.5 | δ 7.3 (s, 1H) |
Q. What frameworks can help formulate a hypothesis about this compound' biological activity?
- Methodological Answer :
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "How does this compound (Intervention) inhibit enzyme X (Outcome) compared to standard inhibitor Y (Comparison) in human cell lines (Population)?"
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis. Avoid overly broad questions like "Is this compound effective?" in favor of mechanistic inquiries .
Q. How do I address inconsistent results in this compound' toxicity assays?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple assays (e.g., MTT, apoptosis markers, ROS detection). For cell-based studies, ensure consistent passage numbers and culture conditions .
- Bias Mitigation : Document potential confounders (e.g., solvent effects, batch variability) in supplementary materials. Use statistical tools like ANOVA to quantify uncertainty .
Advanced Research Questions
Q. How can dialectical analysis resolve contradictions in this compound' mechanism of action studies?
- Methodological Answer :
- Identify the principal contradiction (e.g., conflicting in vitro vs. in vivo results) and its dominant aspect (e.g., bioavailability limitations). Use iterative modeling to test whether pharmacokinetic parameters (e.g., half-life, protein binding) explain discrepancies .
- Example: If this compound shows high potency in isolated enzymes but low efficacy in animal models, prioritize experiments on metabolic stability or tissue penetration .
Q. What strategies integrate heterogeneous data (e.g., computational, experimental) to model this compound' structure-activity relationships?
- Methodological Answer :
- Data Fusion : Combine molecular docking scores with experimental IC50 values using machine learning (e.g., random forests). Validate models with leave-one-out cross-validation .
- Knowledge Base Integration : Use platforms like Tab2Know to harmonize this compound-related data from disparate sources (e.g., PubChem, ChEMBL) into a unified schema .
Q. How do I ethically justify human subject studies involving this compound-derived therapeutics?
- Methodological Answer :
- IRB Documentation : Explicitly state how the study design minimizes risks (e.g., phase-I dose escalation with safety monitoring). Differentiate exploratory studies (training-focused) from those producing generalizable knowledge .
- Participant Selection : Use stratified sampling to ensure demographic diversity. Include exclusion criteria (e.g., pre-existing liver conditions) in the supplementary ethics application .
Methodological Tools and Templates
Table 1: Checklist for this compound Data Contradiction Analysis
| Step | Action | Evidence Source |
|---|---|---|
| 1 | Replicate experiment under identical conditions | |
| 2 | Quantify measurement uncertainties | |
| 3 | Apply dialectical framework to rank contradictions | |
| 4 | Publish raw data and analysis code |
Table 2: this compound Literature Review Workflow
| Stage | Task | Tools/Resources |
|---|---|---|
| 1 | Identify gaps using Google Scholar alerts | Advanced search filters |
| 2 | Extract tabular data from reviews | Tab2Know |
| 3 | Annotate conflicting findings | Dialectical matrices |
Key Considerations
- Data Management Plans : For collaborative projects, pre-register hypotheses and share datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Peer Review Preparation : Anticipate critiques about methodological flaws (e.g., small sample sizes) by preemptively addressing limitations in the discussion section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
